molecular formula C11H10N2O2 B1298678 methyl 3-phenyl-1H-pyrazole-5-carboxylate CAS No. 56426-35-8

methyl 3-phenyl-1H-pyrazole-5-carboxylate

Cat. No. B1298678
CAS RN: 56426-35-8
M. Wt: 202.21 g/mol
InChI Key: ROXAFVODFXYSFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various pyrazole derivatives has been a subject of interest due to their biological activities. For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides involved testing against phytopathogenic fungi, showing moderate to excellent activities . Similarly, bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were prepared from ethyl 3-methyl-1H-pyrazole-4-carboxylate and used to assemble coordination polymers with Zn(II) and Cd(II) ions . The direct synthesis of substituted pyrazoles through a 3+2 annulation method was described, yielding ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Additionally, a one-pot synthesis approach was employed to create methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was investigated using IR-NMR spectroscopy and single-crystal X-ray diffraction . The crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined, revealing its crystallization in the monoclinic system . The structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was also elucidated, showing the aldehydic fragment almost coplanar with the adjacent pyrazole ring .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been explored in various chemical reactions. The antifungal activity of novel pyrazole amides was attributed to the ability of the carbonyl oxygen atom to form hydrogen bonds with specific amino acids on the target enzyme . The chiral nature of coordination polymers was confirmed by solid-state CD spectroscopy, and their thermal and luminescence properties were investigated . The antioxidant properties of a novel pyrazole derivative were evaluated through DPPH and hydroxyl radical scavenging methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been characterized through different analytical methods. The thermal stability of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was assessed, showing stability up to 190°C . The crystal packing of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was stabilized by offset π-stacking interactions . Theoretical calculations, including density functional theory (DFT), were used to predict the electronic structures and properties of these compounds .

Case Studies

Several case studies have demonstrated the potential applications of pyrazole derivatives. The antifungal activity of pyrazole amides against phytopathogenic fungi suggests their use as agricultural fungicides . The synthesis of coordination polymers with potential applications in material science due to their chiral and luminescent properties was reported . The antioxidant properties of pyrazole derivatives indicate their potential use in pharmaceuticals . Additionally, the biological evaluation of novel pyrazole derivatives showed their ability to suppress lung cancer cell growth .

Scientific Research Applications

Structural and Theoretical Studies

The derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has been extensively studied for its structural and spectral properties. Research shows its synthesis through a combined experimental and theoretical approach, involving NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. Theoretical calculations like density functional theory (DFT) have been used for understanding the molecular structure and electronic transitions within these molecules (Viveka et al., 2016).

Synthesis Techniques

Various synthesis techniques for related compounds have been explored. For instance, Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate was prepared using a one-pot, two-component reaction, demonstrating the synthesis versatility of such compounds (Saeed, Arshad, & Flörke, 2012). Additionally, 3-phenyl-1H-pyrazole derivatives have been synthesized from acetophenone and hydrazine, highlighting their potential as intermediates in producing biologically active compounds (Liu, Xu, & Xiong, 2017).

Application in Molecular Targeted Therapy

The role of 3-phenyl-1H-pyrazole derivatives in cancer molecular targeted therapy is significant. These compounds serve as intermediates for synthesizing small molecule inhibitors that specifically target tumor cells, thereby reducing side effects compared to traditional chemotherapy (Liu, Xu, & Xiong, 2017).

Potential in Optical Nonlinearity

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have shown promise in optical nonlinearity studies. These compounds exhibit significant nonlinear optical properties, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).

Antimicrobial Properties

Some derivatives based on thieno[3,2-c]pyrazole have been synthesized for antimicrobial evaluation. These compounds exhibited moderate to high antimicrobial activity against various microorganisms, indicating their potential as antimicrobial agents (Aly, 2016).

Antiinflammatory and Analgesic Activities

1-phenyl-1H-pyrazole derivatives have been shown to possess antiinflammatory, analgesic, and antipyretic activities. This suggests their potential therapeutic applications in managing inflammation and pain (Menozzi et al., 1990).

Safety and Hazards

Methyl 3-phenyl-1H-pyrazole-5-carboxylate is considered a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .

Future Directions

While specific future directions for the study of methyl 3-phenyl-1H-pyrazole-5-carboxylate are not explicitly mentioned in the literature, the wide range of pharmacological activities exhibited by pyrazole derivatives suggests that they may continue to be a focus of research in the fields of medicinal chemistry and drug discovery .

properties

IUPAC Name

methyl 3-phenyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXAFVODFXYSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349390
Record name methyl 3-phenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56426-35-8
Record name methyl 3-phenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-4-oxo-4-phenyl-but-2-enoic acid methyl ester (12.0 g, 58.2 mmol) in EtOH (30 ml) was added hydrazine monohydrate (2.84 mL, 58.2 mmol) and the mixture was heated at reflux for 5 h. The reaction mixture was cooled to room temperature and filtered in vacuo. The precipitate was washed with EtOH to give the desired product (6.02 g, 51.5% yield): MS (EI) for C11H10N2O2: 203.08 (MH+).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
51.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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